(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both ethoxy and methoxy substituents, suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the ethoxy and methoxy groups: These substituents can be introduced via nucleophilic substitution reactions using appropriate ethoxy and methoxy reagents.
Final condensation: The final step may involve the condensation of the intermediate with an amine to form the desired product.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions could target the imine or carbonyl functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, tetrahydroisoquinoline derivatives are known for their activity as enzyme inhibitors, receptor agonists or antagonists, and potential neuroprotective agents.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, or cardiovascular diseases.
Industry
Industrially, these compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: These include compounds like salsolinol and tetrahydropapaveroline, which have similar core structures but different substituents.
Isoquinoline derivatives: Compounds like berberine and papaverine, which share structural similarities but differ in their functional groups.
Uniqueness
The uniqueness of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substituents and the potential biological activities they confer. The presence of both ethoxy and methoxy groups may influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C25H22N2O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O4/c1-3-31-18-14-12-17(13-15-18)26-16-21-19-8-4-5-9-20(19)24(28)27(25(21)29)22-10-6-7-11-23(22)30-2/h4-16,29H,3H2,1-2H3 |
InChI Key |
SWZYGATYPJPJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
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